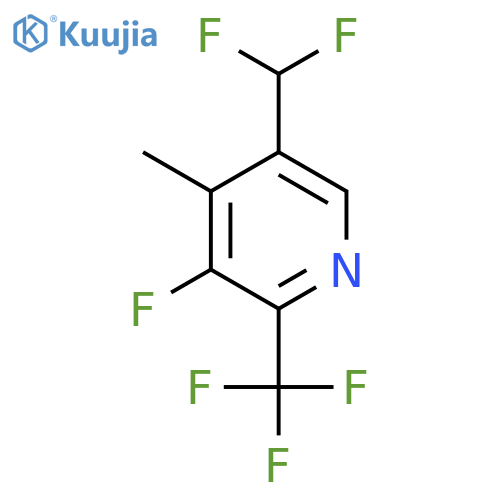Cas no 1806927-08-1 (5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)

5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H5F6N/c1-3-4(7(10)11)2-15-6(5(3)9)8(12,13)14/h2,7H,1H3
- InChIKey: ZAJYZAIYBZDOSY-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)(F)F)=NC=C(C(F)F)C=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 216
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12.9
5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029034936-500mg |
5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine |
1806927-08-1 | 95% | 500mg |
$1,802.95 | 2022-03-31 | |
| Alichem | A029034936-1g |
5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine |
1806927-08-1 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
| Alichem | A029034936-250mg |
5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine |
1806927-08-1 | 95% | 250mg |
$989.80 | 2022-03-31 |
5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine 関連文献
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine (CAS No. 1806927-08-1)
5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine (CAS No. 1806927-08-1) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound, characterized by its multiple fluorine substituents and a methyl group, exhibits promising properties that make it a valuable scaffold for the development of novel therapeutic agents.
The structural composition of 5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine includes three key fluorine atoms positioned at the 3-position, 5-position, and as part of a difluoromethyl group at the 2-position. Additionally, the presence of a methyl group at the 4-position further enhances its molecular complexity. This arrangement of substituents contributes to its high lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated pyridines due to their ability to modulate pharmacokinetic properties and improve binding affinity to biological targets. 5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine has been studied for its potential applications in the development of small-molecule inhibitors targeting various diseases. Its fluorinated structure is particularly advantageous in enhancing the compound's bioavailability and resistance to enzymatic degradation.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The combination of fluorine atoms and methyl groups provides multiple sites for functionalization, allowing researchers to tailor its properties for specific therapeutic needs. For instance, modifications at the 3-position or the difluoromethyl group can be used to enhance binding interactions with enzymes or receptors involved in metabolic pathways.
Recent studies have demonstrated the potential of 5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine in the development of antiviral and anticancer agents. Its ability to interfere with viral replication and inhibit tumor growth has been explored in preclinical models. The compound's structural features are believed to contribute to its ability to disrupt key biological processes by competing with natural substrates or inhibiting essential enzymes.
The synthesis of 5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The use of fluorinating agents is particularly critical in introducing the necessary fluorine substituents into the pyridine core.
The pharmacological profile of this compound has been investigated through various in vitro and in vivo assays. Initial studies have shown that it exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, its interaction with cellular receptors has been studied for possible applications in treating neurological disorders.
The agrochemical industry has also shown interest in 5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine due to its structural similarity to known herbicides and fungicides. Its ability to inhibit weed growth without harming crops makes it a promising candidate for developing next-generation agricultural chemicals. Field trials are currently underway to evaluate its efficacy and environmental impact.
As research continues, the applications of 5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine are expected to expand into new therapeutic areas. The compound's versatility as a scaffold for drug design ensures that it will remain a key molecule in pharmaceutical innovation. Collaborative efforts between academia and industry are essential to fully harness its potential and translate laboratory findings into clinical applications.
In conclusion, 5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine (CAS No. 1806927-08-1) is a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural features, combined with promising biological activities, make it a valuable asset in drug discovery efforts. Continued research and development will further elucidate its therapeutic potential and expand its applications across various fields.
1806927-08-1 (5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine) 関連製品
- 13942-05-7(4-Benzamido-cyclohexanone)
- 2305350-86-9(N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)
- 1353503-11-3(2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid)
- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)
- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)
- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)
- 74684-87-0(N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)
- 97871-77-7(Glycine, N-(methoxyacetyl)-)
- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)




